molecular formula C16H14BrNO4S4 B2651080 4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide CAS No. 896348-56-4

4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide

Cat. No.: B2651080
CAS No.: 896348-56-4
M. Wt: 492.44
InChI Key: BGZBYECKOLUCEP-UHFFFAOYSA-N
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Description

The specific research applications, biological activity, and mechanism of action for 4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide are not currently detailed in the public domain. This compound belongs to the sulfonamide class, which is broadly significant in medicinal chemistry . Sulfonamide compounds are frequently investigated for their ability to interact with various enzymes and biological targets, often serving as inhibitors or modulators of protein function . The unique structure of this particular molecule, featuring dual thiophene rings and a brominated benzene sulfonamide group, presents a complex architecture for the development of novel bioactive molecules. Researchers may explore its potential in areas such as enzyme inhibition, receptor antagonism, or as a key synthetic intermediate for further chemical elaboration. For Research Use Only.

Properties

IUPAC Name

4-bromo-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4S4/c17-12-5-7-13(8-6-12)26(21,22)18-11-15(14-3-1-9-23-14)25(19,20)16-4-2-10-24-16/h1-10,15,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZBYECKOLUCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of thiophene derivatives and sulfonamide linkage. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions .

Industrial Production Methods

Industrial production of such complex compounds may involve optimized versions of these synthetic routes, often utilizing catalysts and high-throughput techniques to increase yield and efficiency. The exact industrial methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or proteins, potentially inhibiting their activity. The thiophene rings may also play a role in binding to molecular targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Heterocyclic Substitutions

Compound Name Key Structural Features Biological Relevance
Target Compound Dual thiophene rings (one sulfonylated), bromobenzenesulfonamide Potential antibacterial/antimycobacterial activity (inferred from sulfonamide class)
4-Bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide Furan instead of thiophene; piperazine substituent Enhanced solubility; potential CNS targeting (piperazine modulates receptor binding)
4-Bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide Thiazole ring with fluorophenyl group Improved metabolic stability (thiazole’s π-deficient nature enhances resistance to oxidation)
2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide Oxazole core with thiophene and fluorophenyl Dual sulfonyl groups may enhance enzyme inhibition (e.g., carbonic anhydrase)

Key Insight: Thiophene’s higher lipophilicity compared to furan or oxazole may improve membrane permeability but reduce aqueous solubility.

Substituent Variations

Compound Name Substituent Profile Physicochemical Impact
Target Compound Bromine (para), sulfonamide (N-linked), thiophene-sulfonyl High molecular weight (~500 Da); moderate logP (thiophene increases lipophilicity)
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate Phenylacetic acid instead of ethyl-thiophene-thiophenesulfonyl Lower logP due to carboxylic acid; ionizable group enhances solubility
4-Bromo-N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide tert-butyl, trifluoromethyl groups Increased steric bulk and electron-withdrawing effects; higher metabolic stability

Bulky substituents (e.g., trifluoromethyl) improve metabolic stability but may reduce bioavailability .

Biological Activity

4-Bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a complex organic compound with potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring bromine, thiophene, and sulfonamide functional groups, suggests a variety of interactions with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C17H16BrNO4S4\text{C}_{17}\text{H}_{16}\text{BrN}\text{O}_4\text{S}_4

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The sulfonamide group is known for its ability to inhibit enzymes by mimicking natural substrates, thus blocking active sites. This property is particularly relevant in the context of anti-inflammatory and antiplatelet therapies.

Antioxidant Properties

Research indicates that compounds containing thiophene rings exhibit antioxidant properties. The presence of multiple thiophene groups in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Inhibition of Lipoxygenases

A related study on thiophene derivatives has shown that they can inhibit lipoxygenases (LOXs), which are crucial in inflammatory responses. The inhibition of LOXs by compounds similar to this compound could provide therapeutic benefits in conditions such as asthma and arthritis .

Cytotoxic Effects

Preliminary findings suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, analogs of sulfonamide compounds have demonstrated significant inhibition of cell viability in various cancer models, indicating potential for further development as anticancer agents .

Case Studies and Research Findings

StudyFindings
Inhibition of 12-Lipoxygenase Compounds similar to the target compound have been shown to selectively inhibit 12-LOX with IC50 values in the nanomolar range, suggesting strong potential for therapeutic applications in cardiovascular diseases .
Antioxidant Activity Thiophene-based compounds displayed significant antioxidant activity in vitro, which may contribute to their protective effects against cellular damage.
Cytotoxicity Assays In vitro studies indicated that certain sulfonamide derivatives lead to reduced viability in cancer cell lines, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide?

  • Answer : The synthesis involves sequential sulfonylation and bromination steps. For sulfonamide formation, a condensation reaction between a sulfonyl chloride and an amine precursor (e.g., thiophene-containing ethylamine derivatives) under anhydrous conditions is recommended . Bromination can be achieved using HBr and Br₂ in acetic acid, with reflux conditions to ensure complete substitution, as described in analogous brominated sulfonamide syntheses . Purification via column chromatography (silica gel, DCM/hexane) is advised to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : To confirm the presence of thiophene protons (δ 6.8–7.5 ppm) and sulfonamide NH (δ ~10 ppm) .
  • FTIR : Key peaks include S=O stretching (~1350 cm⁻¹ for sulfonyl groups) and N–H bending (~1550 cm⁻¹) .
  • X-ray crystallography : For absolute configuration determination. Use SHELXL for refinement, as it handles sulfonamide and thiophene moieties robustly .

Q. How can solubility challenges in polar solvents be addressed during biological assays?

  • Answer : Co-solvent systems (e.g., DMSO-water mixtures) or derivatization (e.g., methyl ester formation) can enhance solubility. For in vitro studies, ensure DMSO concentrations ≤1% to avoid cytotoxicity .

Advanced Research Questions

Q. How do electronic effects of the bromo and sulfonamide groups influence reactivity in cross-coupling reactions?

  • Answer : The bromine atom at the para position activates the benzene ring for Suzuki-Miyaura coupling, while the sulfonamide group acts as an electron-withdrawing group, directing electrophilic substitution. DFT calculations (e.g., using Gaussian09) can map frontier molecular orbitals to predict regioselectivity .

Q. What strategies resolve contradictions in reported antibacterial activity data for sulfonamide-thiophene hybrids?

  • Answer :

  • Variable substituent effects : The thiophene sulfonyl group may alter membrane permeability compared to simpler sulfonamides .
  • Assay conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and MIC protocols can skew results. Standardize assays using CLSI guidelines and include positive controls (e.g., sulfamethoxazole) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular docking (AutoDock Vina) : Screen against carbonic anhydrase IX (PDB ID: 3IAI) to assess sulfonamide binding affinity.
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to evaluate binding mode persistence .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they mitigated?

  • Answer :

  • Disorder in thiophene rings : Common due to rotational flexibility. Apply SHELXL’s PART and SIMU instructions to model disorder .
  • Weak diffraction : Use synchrotron radiation (e.g., λ = 0.7 Å) for small crystals. Data collection at low temperature (100 K) reduces thermal motion .

Methodological Notes

  • Synthetic Reproducibility : Optimize bromination stoichiometry (Br₂:HBr ratio) to avoid over-bromination byproducts .
  • Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with published sulfonamide spectra .
  • Crystallography Workflow : Follow SHELX pipeline (SHELXD for phasing, SHELXL for refinement) for high R-factor resolution (<0.05) .

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